Cas no 1263798-97-5 (6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one)

6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one 化学的及び物理的性質
名前と識別子
-
- 6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
- 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-6-methoxy-
- 6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one
-
- インチ: 1S/C10H11NO2S/c1-13-7-3-2-4-8-10(7)11-9(12)5-6-14-8/h2-4H,5-6H2,1H3,(H,11,12)
- InChIKey: HAMMCTRIFKLKRE-UHFFFAOYSA-N
- ほほえんだ: S1CCC(NC2C(=CC=CC1=2)OC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 222
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 63.6
6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032223-1g |
6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1263798-97-5 | 95% | 1g |
¥2933.0 | 2023-04-03 | |
Enamine | EN300-360534-0.1g |
6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1263798-97-5 | 0.1g |
$640.0 | 2023-03-07 | ||
Enamine | EN300-360534-0.5g |
6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1263798-97-5 | 0.5g |
$699.0 | 2023-03-07 | ||
Enamine | EN300-360534-5.0g |
6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1263798-97-5 | 5.0g |
$2110.0 | 2023-03-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01032223-5g |
6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1263798-97-5 | 95% | 5g |
¥8505.0 | 2023-04-03 | |
Enamine | EN300-360534-1.0g |
6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1263798-97-5 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-360534-2.5g |
6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1263798-97-5 | 2.5g |
$1428.0 | 2023-03-07 | ||
Enamine | EN300-360534-0.25g |
6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1263798-97-5 | 0.25g |
$670.0 | 2023-03-07 | ||
Enamine | EN300-360534-0.05g |
6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1263798-97-5 | 0.05g |
$612.0 | 2023-03-07 | ||
Enamine | EN300-360534-10.0g |
6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one |
1263798-97-5 | 10.0g |
$3131.0 | 2023-03-07 |
6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one 関連文献
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-oneに関する追加情報
6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS No. 1263798-97-5): A Comprehensive Overview
6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS No. 1263798-97-5) is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzothiazepines, which are known for their diverse biological activities, including calcium channel blocking properties and anticonvulsant effects.
The structure of 6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one is characterized by a benzothiazepine core with a methoxy substituent at the 6-position. This specific substitution pattern has been shown to influence the compound's pharmacological properties significantly. The methoxy group can enhance the lipophilicity and metabolic stability of the molecule, making it a promising candidate for drug development.
Recent research has focused on the potential of 6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one as a calcium channel blocker. Calcium channel blockers are widely used in the treatment of cardiovascular diseases such as hypertension and angina. Studies have demonstrated that this compound exhibits potent and selective inhibition of L-type calcium channels, which are crucial for regulating cardiac and vascular smooth muscle function. This property makes it a valuable lead compound for developing new cardiovascular drugs.
In addition to its cardiovascular applications, 6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one has also shown promise in neurological disorders. Preclinical studies have indicated that this compound possesses anticonvulsant activity and may be effective in treating epilepsy. The mechanism of action is thought to involve modulation of sodium channels and GABAergic neurotransmission, which are key pathways in seizure control.
The pharmacokinetic properties of 6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one have been extensively studied to assess its suitability for clinical use. Research has shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. The half-life of the compound is moderate, allowing for once-daily dosing regimens in potential therapeutic applications.
Toxicity studies have also been conducted to evaluate the safety profile of 6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one. These studies have demonstrated that the compound is well tolerated at therapeutic doses with minimal side effects. However, as with any new drug candidate, further long-term safety studies are necessary to ensure its safety in human use.
The synthesis of 6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one involves several steps that require precise control over reaction conditions to achieve high yields and purity. One common synthetic route involves the condensation of an appropriate amine with a thiosemicarbazide derivative followed by cyclization and methylation steps. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound on a larger scale.
In conclusion, 6-methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one (CAS No. 1263798-97-5) is a promising compound with significant potential in both cardiovascular and neurological applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its full range of biological activities and optimize its use in clinical settings.
1263798-97-5 (6-Methoxy-2,3,4,5-tetrahydro-1,5-benzothiazepin-4-one) 関連製品
- 1505247-38-0(1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine)
- 1805542-97-5(3-(Difluoromethyl)-6-hydroxy-2-iodopyridine-5-carbonyl chloride)
- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)
- 2229629-71-2((4-methoxy-2-nitrophenyl)methylhydrazine)
- 1239730-59-6(2-(2,6-dimethylpyrimidin-4-yl)oxyacetic acid)
- 380449-51-4(Melphalan Flufenamide)
- 1805370-48-2(4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine)
- 2138898-57-2(2-{(tert-butoxy)carbonylamino}-3-(4-chloro-1,3-thiazol-5-yl)propanoic acid)
- 1219172-46-9(methyl 3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo1,2-cquinazolin-2-yl}propanoate)
- 330200-97-0(4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methoxy-4-nitrophenyl)benzamide)




